Cas no 2640845-65-2 (N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide)

N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a structurally distinct sulfonamide derivative featuring a cyclopropyl-substituted thiazole core linked to a piperidine scaffold. Its unique molecular architecture, combining a sulfonamide group with cyclopropyl and thiazole moieties, suggests potential utility in medicinal chemistry, particularly as a modulator of biological targets such as enzymes or receptors. The compound’s cyclopropyl groups may enhance metabolic stability and binding affinity, while the thiazole ring could contribute to electronic or steric interactions. This structure offers a promising template for further optimization in drug discovery, particularly in the development of small-molecule inhibitors or probes for studying biological pathways.
N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide structure
2640845-65-2 structure
Product Name:N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
CAS No:2640845-65-2
MF:C15H23N3O2S2
MW:341.492020845413
CID:5315858
PubChem ID:154829673
Update Time:2025-10-28

N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
    • AKOS040723838
    • F6752-3417
    • 2640845-65-2
    • N-[1-[(2-Cyclopropyl-4-thiazolyl)methyl]-3-piperidinyl]cyclopropanesulfonamide
    • Inchi: 1S/C15H23N3O2S2/c19-22(20,14-5-6-14)17-12-2-1-7-18(8-12)9-13-10-21-15(16-13)11-3-4-11/h10-12,14,17H,1-9H2
    • InChI Key: XEIXTHNWBGEEQM-UHFFFAOYSA-N
    • SMILES: C1(S(NC2CCCN(CC3=CSC(C4CC4)=N3)C2)(=O)=O)CC1

Computed Properties

  • Exact Mass: 341.12316933g/mol
  • Monoisotopic Mass: 341.12316933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 499
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 98.9Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 495.9±55.0 °C(Predicted)
  • pka: 10.78±0.20(Predicted)

N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide Pricemore >>

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Additional information on N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

N-{1-[(2-Cyclopropyl-1,3-Thiazol-4-Yl)Methyl]Piperidin-3-Yl}Cyclopropanesulfonamide: A Comprehensive Overview

N-{1-[(2-Cyclopropyl-1,3-Thiazol-4-Yl)Methyl]Piperidin-3-Yl}Cyclopropanesulfonamide, also known by its CAS number 264084565, is a complex organic compound with a unique structure that combines a cyclopropane ring, a thiazole moiety, and a piperidine ring. This compound has garnered significant attention in the field of organic chemistry and drug discovery due to its potential applications in medicinal chemistry and materials science. Recent studies have highlighted its intriguing properties, making it a subject of interest for researchers worldwide.

The molecular structure of this compound is characterized by the presence of a cyclopropane ring, which is known for its high strain energy and reactivity. This feature makes it a valuable component in the synthesis of bioactive molecules. The thiazole ring, on the other hand, is a heterocyclic structure that is commonly found in various pharmaceutical agents due to its ability to interact with biological targets such as enzymes and receptors. The integration of these structural elements with a piperidine ring further enhances the compound's versatility, enabling it to participate in diverse chemical reactions and biological interactions.

Recent advancements in synthetic chemistry have allowed for the precise construction of this compound through multi-step synthesis strategies. Researchers have employed various methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, to achieve high yields and purity levels. These synthetic approaches not only highlight the compound's accessibility but also underscore its potential as a building block for more complex molecular architectures.

In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility characteristics make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are essential for its characterization and quality control in industrial settings.

The biological activity of N-{1-[(2-Cyclopropyl-1,3-Thiazol-4-Yl)Methyl]Piperidin-3-Yl}Cyclopropanesulfonamide has been explored in recent studies. It has shown promising results as an inhibitor of certain enzyme targets, which could potentially lead to its application in the treatment of various diseases. For instance, preclinical studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and cancer progression.

Beyond its pharmacological applications, this compound has also found relevance in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as an active layer material in organic photovoltaics (OPVs), where it has shown moderate efficiency under simulated solar irradiation.

In conclusion, N-{1-[(2-Cyclopropyl-1,3-Thiazol-4-Yl)Methyl]Piperidin-3-Yl}Cyclopropanesulfonamide represents a fascinating example of how structural complexity can lead to versatile functionality. With ongoing research uncovering new aspects of its chemistry and biology, this compound continues to be a focal point for innovation across multiple disciplines.

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